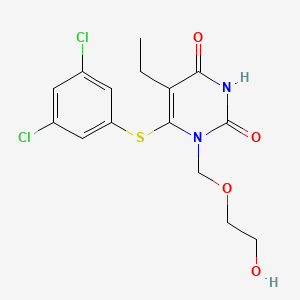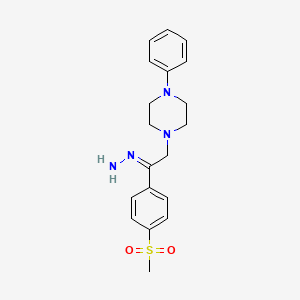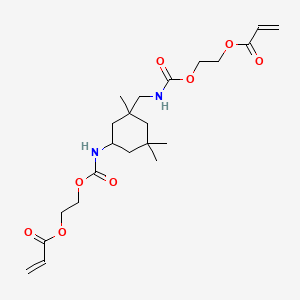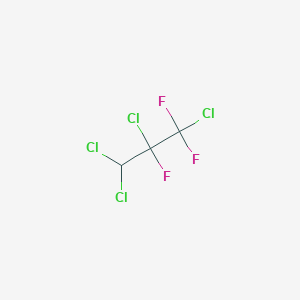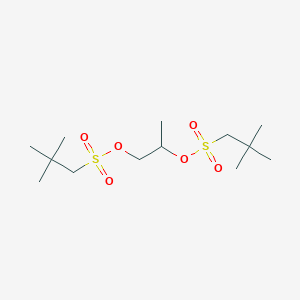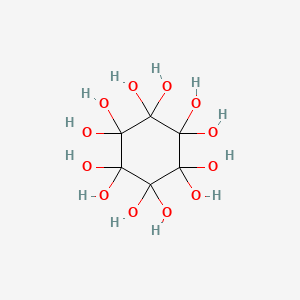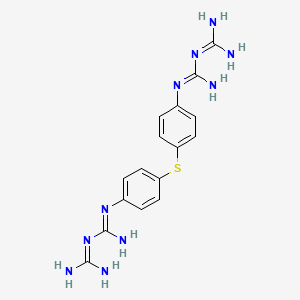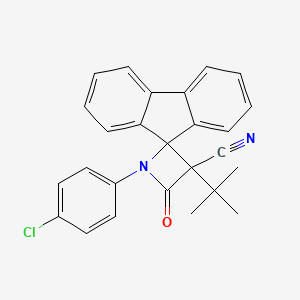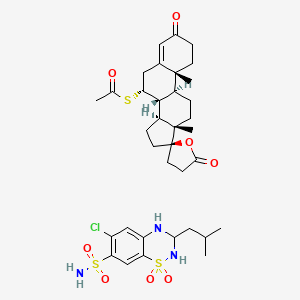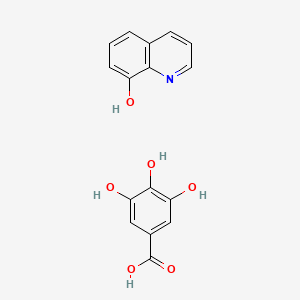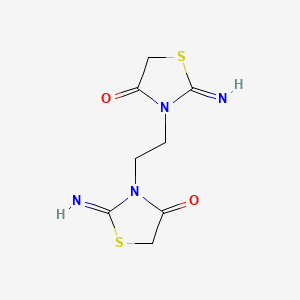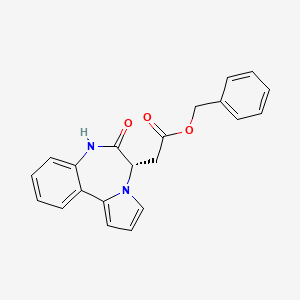
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2-ethanediamine core linked to two 3-(3,4,5-trimethoxyphenyl)-2-propenoate groups, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) typically involves the reaction of 1,2-ethanediamine with 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as those involved in inflammation or oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Ethanediamine, N1,N1-dimethyl-N2-(3,4,5-trimethoxyphenyl)
- 3-(3,4,5-Trimethoxyphenyl)acrylic acid - 1,2-ethanediamine (2:1)
Uniqueness
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
110326-33-5 |
|---|---|
Fórmula molecular |
C26H36N2O10 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/2C12H14O5.C2H8N2/c2*1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;3-1-2-4/h2*4-7H,1-3H3,(H,13,14);1-4H2/b2*5-4+; |
Clave InChI |
PQQGLPCUWGYXJZ-WDTNTSJCSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.C(N)CN |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


